(6-Cyanopyridin-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

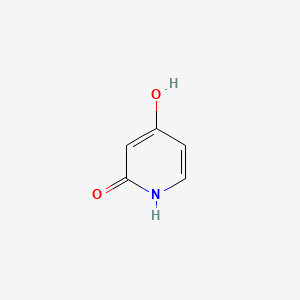

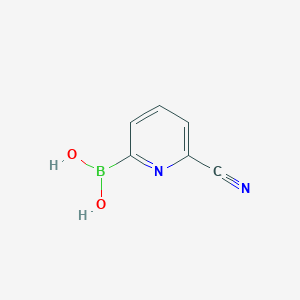

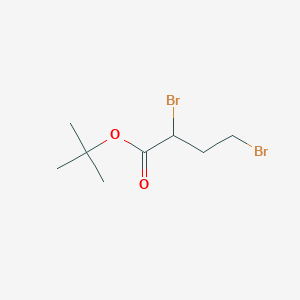

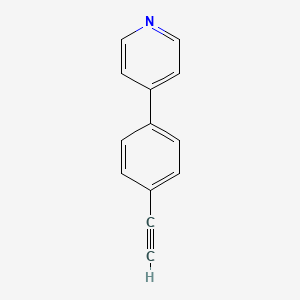

“(6-Cyanopyridin-2-yl)boronic acid” is a boronic acid with the molecular formula C6H5BN2O2 and a molecular weight of 147.93 g/mol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, including “(6-Cyanopyridin-2-yl)boronic acid”, can be achieved through several methods. One approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis

The molecular structure of “(6-Cyanopyridin-2-yl)boronic acid” is represented by the formula C6H5BN2O2 . The compound has a molecular weight of 147.93 g/mol .Chemical Reactions Analysis

“(6-Cyanopyridin-2-yl)boronic acid” is a valuable building block in organic synthesis. It can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a boronic ester . This reaction can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

“(6-Cyanopyridin-2-yl)boronic acid” is a solid at room temperature . It has a molecular weight of 147.93 g/mol and a molecular formula of C6H5BN2O2 .Wissenschaftliche Forschungsanwendungen

Boronic Acid Drugs Design and Discovery

Research related to boronic acids has seen significant growth, with their incorporation into drug discovery showing steady increases. Boronic acids are appealing for their potentially enhanced potency and improved pharmacokinetic profiles in drugs. The FDA and Health Canada have approved five boronic acid drugs, underscoring their importance in medicinal chemistry. These compounds' versatility stems from their ability to form stable covalent bonds with biomolecules, making them valuable in the design of new therapeutic agents (Plescia & Moitessier, 2020).

Boronic Acid Sensors

Boronic acids' ability to reversibly bind to Lewis bases and polyols has facilitated the development of chemical sensors for various analytes, including carbohydrates and ions. These sensors' double recognition sites, derived from diboronic acids or monoboronic acids with additional binding groups, significantly enhance selectivity and affinity. This property is crucial for creating high-precision sensors in biomedical research and diagnostics (Bian et al., 2019).

2-Oxo-3-cyanopyridine Derivatives in Pharmacology

The 2-oxo-3-cyanopyridine scaffold, closely related to (6-Cyanopyridin-2-yl)boronic acid, is noteworthy for its broad range of biological activities, including anticancer and antifungal properties. The high reactivity of this scaffold makes it a valuable intermediate in organic synthesis, offering pathways to novel therapeutic agents. This versatility underlines the potential of cyanopyridine derivatives in future medicinal chemistry research (Ghosh et al., 2015).

Boron in Immune Function

Boron's role across various biological systems, particularly in immune function, highlights its essentiality. Boron-containing compounds have been found to enhance macrophage activity and interleukin-6 production, supporting the immune system's defensive mechanisms. These findings suggest boron's potential in designing immune-boosting supplements or drugs, with implications for managing infectious diseases and inflammation (Hunt, 2003).

Boron in Antifungal Applications

Boron-containing compounds, particularly boronic acids and their derivatives, have shown significant bioactivity against fungi. The development of tavaborole, a boron-based antifungal for treating onychomycosis, illustrates the potential of boron compounds in addressing fungal infections. This review discusses the antifungal mechanisms of boron compounds and their applications in treating infections, providing a foundation for further antifungal drug development (Arvanitis, Rook, & Macreadie, 2020).

Safety And Hazards

“(6-Cyanopyridin-2-yl)boronic acid” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Zukünftige Richtungen

The synthesis of pyridinylboronic acids and esters, including “(6-Cyanopyridin-2-yl)boronic acid”, is a field of ongoing research. Recent progress includes the development of new synthesis methods such as iridium- or rhodium-catalyzed C-H or C-F borylation . These methods offer high atom efficiency and can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .

Eigenschaften

IUPAC Name |

(6-cyanopyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKKKADKQKMJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005127 |

Source

|

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Cyanopyridin-2-yl)boronic acid | |

CAS RN |

848500-38-9 |

Source

|

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593800.png)

![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)

![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)

![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)